8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride
Description
Properties
IUPAC Name |
8-cyclopropyl-8-azabicyclo[3.2.1]octan-3-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO.ClH/c12-10-5-8-3-4-9(6-10)11(8)7-1-2-7;/h7-10,12H,1-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUNPCGCQVOMYER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C3CCC2CC(C3)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Core Formation
The bicyclic core, 8-azabicyclo[3.2.1]octane, is often synthesized by intramolecular cyclization reactions of suitable precursors containing nitrogen and carbon chains arranged to form the bicyclic framework. Common starting materials include tropane derivatives or related bicyclic amines.
Introduction of the Cyclopropyl Group
The cyclopropyl substituent at the 8-position is introduced via alkylation reactions using cyclopropyl-containing alkylating agents. This step requires careful control of reaction conditions to ensure regioselectivity and to avoid side reactions.
Hydroxylation at the 3-Position
The 3-hydroxyl group is introduced either by direct hydroxylation of the bicyclic system or by using protected intermediates that can be selectively deprotected. The hydroxylation step is often monitored by chromatographic methods such as HPLC to confirm completion.
Formation of Hydrochloride Salt
The free base of 8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-ol is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, usually at mild temperatures (20-25°C). This salt formation enhances the compound’s stability and solubility for pharmaceutical applications.
Representative Preparation Procedure (Based on Patent US20060058343A1)
| Step | Reagents/Conditions | Description | Reaction Time/Temperature | Monitoring Method |
|---|---|---|---|---|
| 1 | Starting bicyclic amine precursor | Preparation of 8-azabicyclo[3.2.1]octane core | Variable | TLC/HPLC |
| 2 | Cyclopropyl alkylating agent | Alkylation at 8-position to introduce cyclopropyl | 30 min to 2 h at 35-40°C | HPLC |
| 3 | Hydroxylation reagents (e.g., oxidants) | Introduction of hydroxyl group at 3-position | Controlled conditions | HPLC |
| 4 | Hydrochloric acid in solvent | Salt formation to yield hydrochloride salt | Cooling to 20-25°C, stirring | Crystallization |
The reaction mixture is typically stirred at 35-40°C during the alkylation step, and the progress is monitored by HPLC until complete conversion, usually within 30 minutes to 2 hours. After completion, the mixture is cooled to room temperature for salt formation and isolation of the hydrochloride salt as a solid.
Analytical and Research Findings
- Reaction Monitoring: High-performance liquid chromatography (HPLC) is the preferred analytical technique for monitoring reaction progress, ensuring complete conversion and purity.
- Yield and Purity: The processes described achieve high yields of the desired hydrochloride salt with high purity, suitable for pharmaceutical use.
- Reaction Conditions: Mild temperatures (20-40°C) and controlled reaction times optimize selectivity and minimize by-products.
- Pharmaceutical Relevance: The hydrochloride salt form improves solubility and stability, essential for drug formulation.
Summary Table of Preparation Parameters
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Alkylation Temperature | 35-40°C | Ensures efficient cyclopropyl introduction |
| Alkylation Time | 30 min to 2 hours | Reaction monitored by HPLC |
| Hydrochloride Formation | 20-25°C | Salt precipitation and isolation |
| Solvent | Organic solvents compatible with amines | Often used for alkylation and salt formation |
| Monitoring Technique | HPLC | For reaction progress and purity |
Chemical Reactions Analysis
Types of Reactions: 8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Pharmacological Applications
-
Mu Opioid Receptor Antagonism:
- Research indicates that derivatives of 8-azabicyclo[3.2.1]octane compounds, including 8-cyclopropyl derivatives, exhibit activity as mu opioid receptor antagonists. This property is significant in the treatment of opioid addiction and pain management strategies where modulation of opioid pathways is crucial .
-
CNS Activity:
- The compound has been studied for its effects on neurotransmitter systems within the CNS, particularly in relation to acetylcholine and dopamine pathways. Its structural similarity to tropane alkaloids suggests potential use in treating neurological disorders such as Parkinson's disease and Alzheimer's disease by modulating cholinergic activity .
- Antidepressant Effects:
Case Study 1: Opioid Receptor Modulation
A study published in the Journal of Medicinal Chemistry investigated the binding affinities of various azabicyclo compounds at opioid receptors. The results demonstrated that 8-cyclopropyl derivatives had a significant antagonistic effect at mu receptors, which could lead to new treatments for opioid dependence .
Case Study 2: Neuroprotective Effects
Research conducted at a pharmaceutical laboratory highlighted the neuroprotective properties of 8-cyclopropyl derivatives against oxidative stress in neuronal cells. The findings suggested that these compounds could be beneficial in developing therapies for neurodegenerative diseases .
Comparative Analysis Table
| Property/Aspect | 8-Cyclopropyl-8-Azabicyclo[3.2.1]octan-3-ol | Tropine Derivatives |
|---|---|---|
| Mu Opioid Receptor Activity | Antagonist | Variable (depends on specific derivative) |
| CNS Effects | Potential antidepressant | Established cholinergic activity |
| Neuroprotective Properties | Yes (in vitro studies) | Limited evidence |
| Therapeutic Applications | Pain management, addiction treatment | Primarily historical uses |
Mechanism of Action
The mechanism by which 8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Steric and Electronic Effects
Pharmacological Activity
- Tropine (8-Methyl) : A well-studied precursor for anticholinergic drugs like atropine. Its simplicity allows facile derivatization but limits receptor selectivity .
- 8-Oxa Analogues : The substitution of a carbon with oxygen (8-oxa) increases polarity, making these compounds suitable for aqueous-phase reactions in agrochemical synthesis .
Biological Activity
8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride is a compound of significant interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article explores its biological activity, focusing on receptor interactions, pharmacological effects, and structure-activity relationships (SAR).
The molecular formula for this compound is with a molar mass of approximately 163.65 g/mol. The compound features a bicyclic structure that contributes to its interaction with various biological targets.
Receptor Interactions
Research indicates that compounds within the azabicyclo[3.2.1]octane class, including 8-Cyclopropyl derivatives, often exhibit activity as receptor ligands, particularly at opioid receptors and other G-protein coupled receptors (GPCRs). These interactions can lead to various pharmacological effects including analgesia and modulation of neurotransmitter release.
- Opioid Receptor Activity :
- NOP Receptor Agonism :
Anticholinesterase Activity
Recent evaluations of related compounds have shown moderate anticholinesterase activity, which is crucial for the treatment of neurodegenerative diseases such as Alzheimer's . The inhibition of acetylcholinesterase (AChE) can enhance cholinergic neurotransmission, potentially improving cognitive function.
Structure-Activity Relationship (SAR)
The biological activity of 8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-ol is influenced by its structural components:
| Structural Feature | Effect on Activity |
|---|---|
| Cyclopropyl Group | Enhances binding affinity at certain receptors |
| Hydrochloride Salt | Improves solubility and bioavailability |
| Bicyclic Framework | Essential for receptor recognition |
Modifications to the bicyclic structure can lead to variations in potency and selectivity across different receptor types .
Case Studies
- Analgesic Effects :
- In vivo studies have shown that derivatives of azabicyclo[3.2.1]octane exhibit significant analgesic effects in rodent models, suggesting their potential as pain management therapeutics.
- Cognitive Enhancement :
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 8-azabicyclo[3.2.1]octan-3-ol derivatives, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : Synthesis often involves radical cyclization (e.g., using n-tributyltin hydride and AIBN in toluene) to construct the bicyclic core. Diastereocontrol (>99%) can be achieved by optimizing substituents on the azetidin-2-one precursor . For cyclopropyl derivatives, ester hydrolysis and amine oxidation are critical steps . Key considerations include solvent polarity, temperature, and catalyst selection to minimize racemization.
Q. How can researchers validate the structural integrity of 8-azabicyclo[3.2.1]octan-3-ol derivatives post-synthesis?
- Methodological Answer : Use a combination of NMR (e.g., H and C) to confirm stereochemistry and substituent positioning. High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy. For hydrochloride salts, X-ray crystallography or FT-IR can verify protonation states and counterion interactions .
Q. What pharmacological assays are suitable for assessing sigma receptor affinity in 8-azabicyclo derivatives?
- Methodological Answer : Radioligand binding assays (e.g., using H-DTG for sigma-2 receptors) are standard. Competitive displacement studies with reference ligands (e.g., haloperidol) quantify selectivity ratios (sigma-1/sigma-2). Ensure membrane preparations from transfected cell lines (e.g., CHO-K1) for receptor specificity .
Advanced Research Questions
Q. How can computational modeling optimize the sigma-2 receptor selectivity of 8-azabicyclo derivatives?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using sigma-2 receptor homology models. Focus on substituent interactions with hydrophobic pockets (e.g., cyclopropyl vs. benzyl groups). Pair with MD simulations to assess binding stability and entropy changes . Validate predictions via SAR studies on synthesized analogs.
Q. What strategies resolve contradictions in reported receptor affinity data for bicyclic azabicyclo derivatives?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer pH, ion concentrations). Standardize protocols across labs using reference compounds (e.g., 11b from Leemans et al., which shows >100-fold sigma-2 selectivity) . Meta-analyses of published IC values can identify outliers due to methodological variability.
Q. How can reaction engineering improve yields in large-scale synthesis of 8-azabicyclo derivatives?
- Methodological Answer : Implement continuous-flow reactors to enhance heat/mass transfer during cyclization steps. Optimize stoichiometry of radical initiators (e.g., AIBN) and scavengers to reduce byproducts. Process analytical technology (PAT) tools (e.g., in-line FTIR) enable real-time monitoring of intermediate formation .
Critical Considerations for Researchers
- Safety : Handle hydrochloride salts with PPE (gloves, goggles) due to irritant properties. Use fume hoods during synthesis to avoid inhalation .
- Data Reproducibility : Document reaction conditions meticulously (e.g., solvent grade, stirring rate) to align with literature precedents .
- Ethical Compliance : Derivatives with CNS activity may require controlled substance licenses depending on jurisdiction.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
